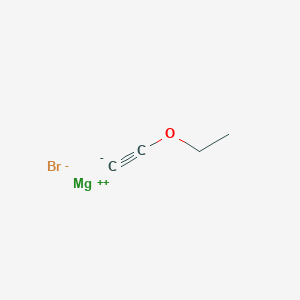phosphanium chloride CAS No. 34836-15-2](/img/structure/B14673773.png)
[Nitroso(phenyl)methyl](triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitroso(phenyl)methylphosphanium chloride is a chemical compound that features a nitroso group attached to a phenylmethyl moiety, which is further bonded to a triphenylphosphanium chloride
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nitroso(phenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with nitroso(phenyl)methyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Nitroso(phenyl)methylphosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Nitroso(phenyl)methylphosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of Nitroso(phenyl)methylphosphanium chloride involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can participate in redox reactions, while the triphenylphosphanium moiety can interact with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Nitrosamines: Compounds with a nitroso group bonded to an amine.
Nitro Compounds: Compounds with a nitro group (-NO2) bonded to a carbon atom.
Aromatic Heterocycles: Compounds like pyridine that have a similar electronic structure.
Uniqueness
Nitroso(phenyl)methylphosphanium chloride is unique due to its combination of a nitroso group with a triphenylphosphanium moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
34836-15-2 |
|---|---|
Fórmula molecular |
C25H21ClNOP |
Peso molecular |
417.9 g/mol |
Nombre IUPAC |
[nitroso(phenyl)methyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H21NOP.ClH/c27-26-25(21-13-5-1-6-14-21)28(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20,25H;1H/q+1;/p-1 |
Clave InChI |
IVTDAJAEOUSXJC-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(N=O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


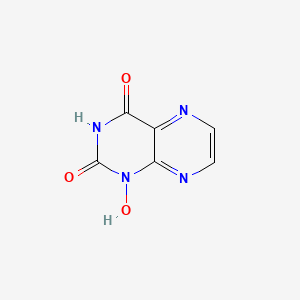
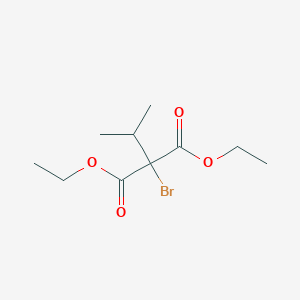
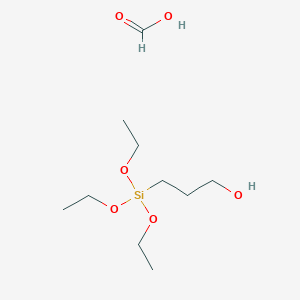


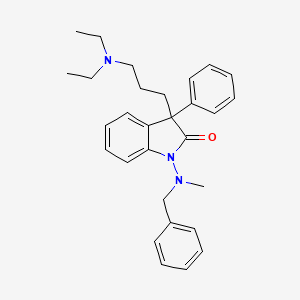
![Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-](/img/structure/B14673746.png)

